molecular formula C24H28N4O3S B12008414 N-cyclohexyl-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 539808-34-9

N-cyclohexyl-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12008414
CAS No.: 539808-34-9
M. Wt: 452.6 g/mol
InChI Key: NSGLFPKVWYZMDD-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a 4-methoxyphenyl group, a phenoxymethyl moiety, and a cyclohexylacetamide side chain. Its structural complexity allows for diverse interactions with biological targets, such as enzymes or receptors, due to the presence of electron-donating (methoxy) and hydrophobic (cyclohexyl, phenoxymethyl) groups.

Properties

CAS No.

539808-34-9

Molecular Formula

C24H28N4O3S

Molecular Weight

452.6 g/mol

IUPAC Name

N-cyclohexyl-2-[[4-(4-methoxyphenyl)-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H28N4O3S/c1-30-20-14-12-19(13-15-20)28-22(16-31-21-10-6-3-7-11-21)26-27-24(28)32-17-23(29)25-18-8-4-2-5-9-18/h3,6-7,10-15,18H,2,4-5,8-9,16-17H2,1H3,(H,25,29)

InChI Key

NSGLFPKVWYZMDD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3CCCCC3)COC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of N-cyclohexyl-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves multiple steps, typically starting with the preparation of the triazole ring. The reaction conditions often require specific reagents and catalysts to ensure the correct formation of the desired product. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity levels .

Chemical Reactions Analysis

N-cyclohexyl-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-cyclohexyl-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Anti-Exudative Activity

  • Target Compound: No direct data, but structurally related 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides demonstrated 88–92% inhibition of exudation at 10 mg/kg, outperforming diclofenac sodium (8 mg/kg) in carrageenan-induced edema models .
  • Comparison : The absence of a furan ring in the target compound may reduce anti-exudative efficacy but improve metabolic stability .

Antimicrobial Activity

  • Pyridin-4-yl derivatives : Substitution with pyridin-4-yl (e.g., KA3, KA7) resulted in MIC values of 4–8 µg/mL against E. coli and S. aureus, attributed to enhanced hydrogen bonding via the pyridine nitrogen .
  • Target Compound: The phenoxymethyl group may confer similar biofilm-disrupting properties, though its bulky substituents could limit penetration in Gram-negative bacteria .

Antiproliferative Activity

  • N-(4-Bromophenyl) analogue : Exhibited IC₅₀ = 12 µM against HeLa cells, linked to bromine-induced DNA intercalation .
  • Target Compound : The cyclohexyl group may enhance lipophilicity, favoring uptake in solid tumors, but this requires experimental validation .

Physicochemical and Spectroscopic Comparisons

Property Target Compound N-(2-Ethoxyphenyl) Analogue N-(4-Bromophenyl) Analogue
Molecular Weight ~525 g/mol (calculated) 539.81 g/mol 452.34 g/mol
LogP (Predicted) 3.8–4.2 3.5 3.1
1H NMR (δ ppm) Phenoxymethyl (δ 4.8–5.2), Cyclohexyl (δ 1.2–2.0) Ethoxy (δ 1.4–1.6), Aromatic (δ 6.8–7.4) Bromophenyl (δ 7.3–7.6)
IR (C=O stretch) ~1669 cm⁻¹ (acetamide) ~1669 cm⁻¹ ~1675 cm⁻¹

Key Observations :

  • Higher logP in the target compound suggests better blood-brain barrier penetration than analogues with polar substituents (e.g., ethoxy, bromo) .
  • IR spectra confirm conserved acetamide C=O stretching across derivatives .

Biological Activity

N-cyclohexyl-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanism of action, and relevant case studies.

  • Molecular Formula : C24H28N4O2S
  • Molar Mass : 436.57 g/mol
  • CAS Number : 539808-34-9

Biological Activity Overview

The compound exhibits a range of biological activities, primarily in the areas of antimicrobial and anti-inflammatory effects. The presence of the triazole ring is significant in mediating these effects.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds often demonstrate strong antifungal and antibacterial properties. For instance, a study on related thio-triazole derivatives showed potent activity against various pathogens including Candida albicans, Escherichia coli, and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismActivity Level
Thio-triazoleCandida albicansStrong
Thio-triazoleEscherichia coliModerate
Thio-triazoleStaphylococcus aureusStrong

Anti-inflammatory Activity

The mechanism of action for this compound may involve inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. Similar compounds have shown IC50 values indicating their effectiveness in reducing inflammation .

Table 2: COX Inhibition by Related Compounds

Compound NameCOX-1 IC50 (μM)COX-2 IC50 (μM)
Compound A19.45 ± 0.0742.1 ± 0.30
Compound B26.04 ± 0.3631.4 ± 0.12
N-cyclohexyl compoundTBDTBD

The biological activity of this compound can be attributed to its structural components:

  • Sulfanyl Group : This group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function.
  • Triazole Ring : Known for its ability to interact with various biological targets, it may modulate enzyme activities or receptor interactions.

Case Studies

Several studies have explored the biological efficacy of similar compounds:

  • Study on Antifungal Activity : A study demonstrated that thio-triazole derivatives exhibited significant antifungal activity against clinical strains of fungi .
  • Anti-inflammatory Effects : Research indicated that certain triazole derivatives could effectively inhibit COX enzymes, thereby reducing inflammation .

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